4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10571967
InChI: InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.:

Cat. No.: VC10571967

Molecular Formula: C19H15N3O

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -

Specification

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
IUPAC Name 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)
Standard InChI Key CBEGJUHMZFOKEN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one, reflects its bicyclic structure comprising a pyrazole ring fused to a pyridine moiety. Key structural features include:

  • Aromatic substituents: A 4-methylphenyl group at position 4 and a phenyl group at position 2.

  • Keto functionality: A carbonyl group at position 3, critical for hydrogen bonding and molecular recognition.

Molecular Characteristics

  • Molecular formula: C19H15N3O\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}.

  • Molecular weight: 301.3 g/mol.

  • Solubility: 0.4 µg/mL in aqueous solutions, indicating high hydrophobicity.

  • SMILES: CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4.

The compound’s three-dimensional conformation, as inferred from analogs like 4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one, reveals planar aromatic systems with slight out-of-plane distortions at the methylphenyl substituent .

Synthetic Methodologies

Condensation-Cyclization Approaches

A common route involves multi-step condensation and cyclization reactions. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediates are iodinated and coupled with sulfonamides via copper-catalyzed reactions to yield derivatives . While Vulcanchem’s protocol remains proprietary, analogous syntheses use:

  • Starting materials: Aryl aldehydes, aminopyrazoles, and cyclic ketones .

  • Catalysts: L-proline in three-component reactions, though challenges in reproducibility have been reported .

Table 1: Comparative Synthesis Routes for Pyrazolopyridines

MethodYield (%)Key ReagentsLimitations
L-Proline Catalysis 78–89Aromatic aldehydes, L-prolineProduct misidentification
Copper-Catalyzed 65–725-Bromo-3-iodopyrazolopyridine, sulfonamidesModerate yields

Oxidation and Functionalization

Post-synthetic modifications include oxidation of dihydro intermediates to aromatic systems. For instance, 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines are oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve full conjugation .

Biological Activities

Antimicrobial Properties

Pyrazolopyridine derivatives exhibit broad-spectrum activity. In a study by Variya et al., analogs with sulfonamide groups showed MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing streptomycin in some cases . The methylphenyl substituent likely enhances membrane penetration via hydrophobic interactions.

ActivityAssayResultReference
AntibacterialMIC (Gram +/−)12.5–50 µg/mL
AntioxidantDPPH scavengingIC50_{50} = 35–80 µM
COX InhibitionIn vitro enzymaticNot reported

Research Challenges and Future Directions

Synthetic Reproducibility

Discrepancies in L-proline-catalyzed syntheses underscore the need for rigorous analytical validation. For example, initial claims of forming pyrazoloquinolines were retracted after identifying bis-pyrazole byproducts .

Structure-Activity Relationships (SAR)

Systematic SAR studies are lacking. Prioritizing substitutions at positions 2 (phenyl) and 4 (methylphenyl) could optimize bioactivity. Introducing electron-withdrawing groups (e.g., nitro ) may enhance target binding.

Pharmacokinetic Optimization

The compound’s low solubility limits bioavailability. Prodrug strategies or nanoformulations could address this, as demonstrated for related heterocycles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator